molecular formula C13H15BCl2F2O2 B14060420 2-(3,5-Dichloro-4-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa-borolane

2-(3,5-Dichloro-4-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa-borolane

Cat. No.: B14060420
M. Wt: 323.0 g/mol
InChI Key: QQQKMDQEPNLIMU-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-4-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa-borolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-4-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa-borolane typically involves the reaction of 3,5-dichloro-4-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

3,5-Dichloro-4-(difluoromethyl)phenylboronic acid+PinacolThis compound\text{3,5-Dichloro-4-(difluoromethyl)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3,5-Dichloro-4-(difluoromethyl)phenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reaction as described above but optimized for large-scale production with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-4-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa-borolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

    Protodeboronation: Under acidic conditions, the boronic ester can undergo protodeboronation to yield the corresponding aryl compound.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Protodeboronation: Acidic reagents such as HCl or H2SO4 are used.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

    Protodeboronation: The corresponding aryl compound.

Scientific Research Applications

2-(3,5-Dichloro-4-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa-borolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active compounds and molecular probes.

    Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of materials such as polymers and advanced materials.

Mechanism of Action

The primary mechanism of action for 2-(3,5-Dichloro-4-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa-borolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The key steps are:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium center.

    Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

2-(3,5-Dichloro-4-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa-borolane is unique due to its specific substituents, which impart distinct reactivity and stability. Similar compounds include:

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the stability provided by the pinacol ester.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with different substituents, offering varied reactivity profiles.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C13H15BCl2F2O2

Molecular Weight

323.0 g/mol

IUPAC Name

2-[3,5-dichloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BCl2F2O2/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6,11H,1-4H3

InChI Key

QQQKMDQEPNLIMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(F)F)Cl

Origin of Product

United States

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